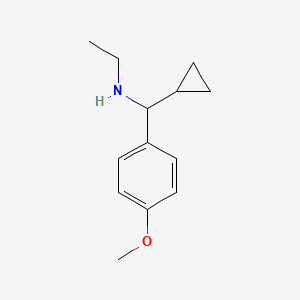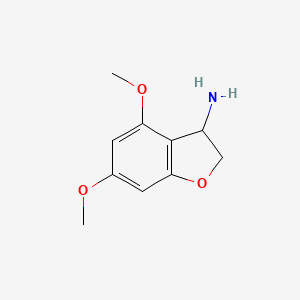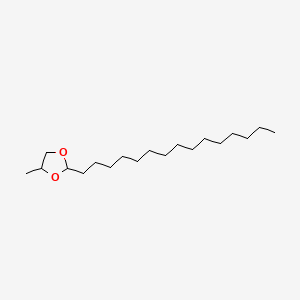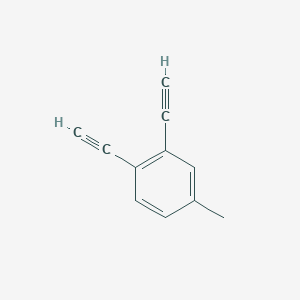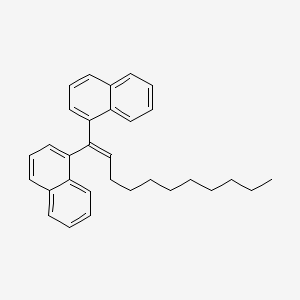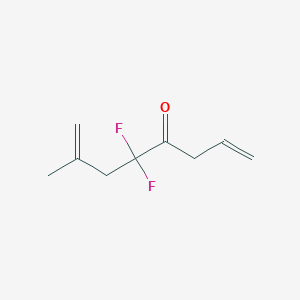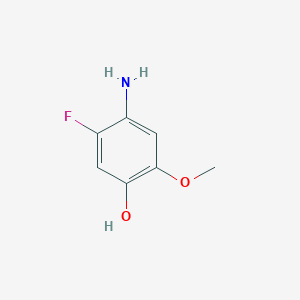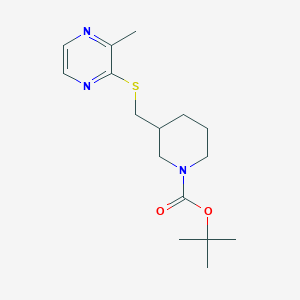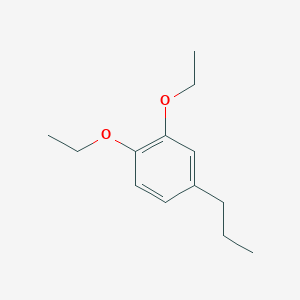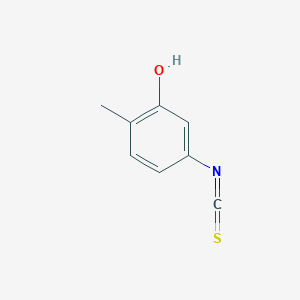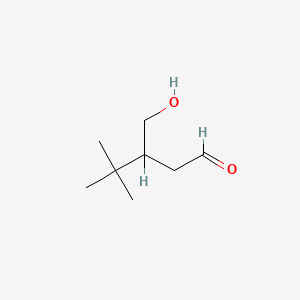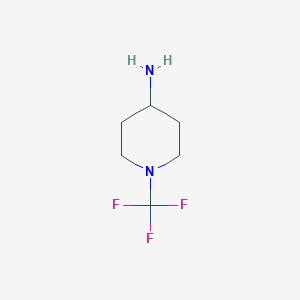
1-(Trifluoromethyl)piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trifluoromethyl)piperidin-4-amine is a fluorinated organic compound that belongs to the class of piperidine derivatives. The presence of a trifluoromethyl group in its structure imparts unique chemical and physical properties, making it a valuable compound in various scientific and industrial applications. The molecular formula of this compound is C6H11F3N2, and it is known for its potential use in pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)piperidin-4-amine typically involves the introduction of a trifluoromethyl group into a piperidine ring. One common method is the reaction of piperidine with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under reflux conditions in an appropriate solvent like acetonitrile (CH3CN).
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts such as palladium or nickel can enhance the efficiency of the trifluoromethylation process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Trifluoromethyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution under mild heating.
Reduction: LiAlH4 in anhydrous ether at room temperature.
Substitution: Nucleophiles like sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(Trifluoromethyl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: It serves as a precursor for the development of new drugs, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Trifluoromethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
1-(Trifluoromethyl)piperidin-4-amine can be compared with other piperidine derivatives and trifluoromethyl-containing compounds:
Similar Compounds: 1-(2,2,2-Trifluoroethyl)piperidin-4-amine, 4-(Trifluoromethyl)piperidine, and 1-Methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine.
Uniqueness: The presence of both the piperidine ring and the trifluoromethyl group in this compound imparts unique chemical stability, lipophilicity, and biological activity, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C6H11F3N2 |
|---|---|
Molekulargewicht |
168.16 g/mol |
IUPAC-Name |
1-(trifluoromethyl)piperidin-4-amine |
InChI |
InChI=1S/C6H11F3N2/c7-6(8,9)11-3-1-5(10)2-4-11/h5H,1-4,10H2 |
InChI-Schlüssel |
CHLGNUIRUUQDSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



